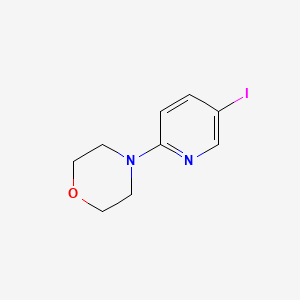

4-(5-Iodopyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-iodopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMHFKCAFPUVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383636 | |

| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-42-4 | |

| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Iodo-2-pyridyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(5-Iodopyridin-2-yl)morpholine: A Technical Whitepaper for Drug Discovery Professionals

CAS Number: 470463-42-4

Molecular Formula: C₉H₁₁IN₂O

Molecular Weight: 290.10

Abstract

This technical guide provides a comprehensive overview of 4-(5-Iodopyridin-2-yl)morpholine, a heterocyclic compound with potential applications in pharmaceutical research and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this whitepaper extrapolates its potential significance based on the well-documented activities of its core structural motifs: the morpholine and iodopyridine moieties. This document will cover its chemical properties, a plausible synthetic route, its potential as a scaffold in medicinal chemistry, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway, and a representative experimental protocol for assessing such activity.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding.[1][2] Similarly, the pyridine core is a common feature in a multitude of biologically active compounds. The presence of an iodine atom on the pyridine ring offers a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Given these characteristics, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, derived from computational models and supplier data.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IN₂O | [3] |

| Molecular Weight | 290.10 | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 470463-42-4 | [3][5][6][7][8][9][10] |

| Topological Polar Surface Area (TPSA) | 25.4 Ų | |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis

While a specific, published synthetic protocol for this compound was not found, a plausible and commonly employed method for the synthesis of 2-morpholinopyridines is the nucleophilic aromatic substitution (SNAAr) of a corresponding 2-halopyridine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added morpholine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product, this compound.

Potential Biological Activity: A Focus on the PI3K/Akt/mTOR Pathway

Many morpholine-containing pyrimidine and pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[14][15][16]

Given the structural similarities to known PI3K/mTOR inhibitors, it is hypothesized that this compound could serve as a scaffold for the development of novel inhibitors targeting this pathway. The morpholine moiety can form crucial hydrogen bonds in the ATP-binding pocket of these kinases, while the iodopyridine core can be further functionalized to enhance potency and selectivity.

PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Representative Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

To evaluate the potential of derivatives of this compound as PI3K inhibitors, a biochemical kinase assay can be performed.

Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform.

Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP₂ substrate.

-

ATP.

-

Kinase buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Test compound (dissolved in DMSO).

-

384-well plates.

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3Kα enzyme and PIP₂ substrate in the kinase buffer.

-

Assay Protocol:

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the kinase/substrate mixture to initiate the reaction.

-

Add ATP to start the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound is a promising chemical entity for drug discovery and development. Its constituent morpholine and iodopyridine moieties are well-established pharmacophores that can impart favorable properties to a molecule. While direct biological data for this compound is scarce, its structural features strongly suggest its potential as a scaffold for the synthesis of inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthetic accessibility and the potential for further chemical diversification make this compound a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-(5-Iodo-pyridin-2-yl)-morpholine | CymitQuimica [cymitquimica.com]

- 5. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. biomall.in [biomall.in]

- 8. CAS NO. 470463-42-4 | 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | C9H11IN2O [localpharmaguide.com]

- 9. echemi.com [echemi.com]

- 10. 470463-42-4 | this compound - Moldb [moldb.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 15. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

physicochemical properties of 4-(5-Iodopyridin-2-yl)morpholine

<An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a morpholine group. This structure is of significant interest in medicinal chemistry, where the morpholine moiety is recognized as a "privileged pharmacophore" due to its favorable physicochemical, metabolic, and biological properties.[1] The morpholine ring is often incorporated into drug candidates to enhance potency, modulate pharmacokinetics, and improve drug-like properties.[1][2] The pyridine component, a common scaffold in bioactive molecules, and the iodine atom, which can act as a heavy atom for X-ray crystallography or a site for further chemical modification, make this compound a versatile building block in drug discovery.[3][4]

A thorough understanding of the is paramount for its effective application. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a detailed examination of these core properties, outlines authoritative experimental protocols for their determination, and discusses the implications for research and development.

Core Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below. These values are essential for predicting the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IN₂O | [6] |

| Molecular Weight | 290.10 g/mol | [6] |

| CAS Number | 470463-42-4 | [6][7] |

| Appearance | White to Pale Yellow Crystals | [8] |

| XLogP3 (Predicted) | 1.6 | [9][10] |

| Topological Polar Surface Area (TPSA) | 25.4 Ų | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 1 | [9] |

Section 1: Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper in drug discovery.[5] A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility can lead to unreliable in vitro assay results, limit oral bioavailability, and create significant challenges for formulation development.[5][11] For a compound like this compound, which contains both hydrophobic (iodopyridine) and hydrophilic (morpholine) elements, solubility is not always intuitive and must be determined empirically.

Trustworthiness: Two primary methods are employed for solubility determination: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly assess a compound's precipitation tendency when diluted from a DMSO stock into an aqueous buffer.[5][11] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for later-stage development.[11][12][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices and is considered the most reliable method for determining equilibrium solubility.[12][13][14]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectrophotometry or LC-MS.[11][14]

Step-by-Step Methodology:

-

Preparation: Add an excess of crystalline this compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 5.0, pH 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by filtration through a low-binding filter plate (e.g., Millipore MultiScreen) or by centrifugation.[11][14]

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Analyze the clear filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) to determine the concentration.

-

The determined concentration is the thermodynamic solubility at that specific pH.

-

Causality: Using multiple pH values is essential because the solubility of ionizable compounds, like this pyridine derivative, is pH-dependent.[5] The 24-48 hour incubation period is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, avoiding the underestimation or overestimation that can occur with shorter, kinetically-driven methods.[14]

Workflow Diagram:

Caption: Thermodynamic solubility workflow via the shake-flask method.

Section 2: Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more biologically relevant.

Trustworthiness: The OECD Guideline for the Testing of Chemicals, Test No. 107, describes the "Shake Flask Method," which is the benchmark for logP determination.[15][16] This method is suitable for compounds with expected logP values in the range of -2 to 4.[15][17]

Experimental Protocol: LogP/LogD Determination (Shake Flask Method)

This protocol is based on the OECD 107 guideline.[15][16]

Principle: The compound is dissolved in a two-phase system of n-octanol and water (or pH 7.4 buffer for logD). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Pre-saturation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them overnight and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Partitioning:

-

Add a known amount of this compound to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for logD).

-

Use different volume ratios in separate runs to ensure the final result is independent of the starting conditions.[16]

-

-

Equilibration: Agitate the vessel at a constant temperature (20-25°C) until partitioning equilibrium is achieved.[16]

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation.[15][16]

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value. The final value should be an average of at least three runs with different phase ratios.[17]

Causality: Using pre-saturated solvents is a critical step to ensure the thermodynamic activity of each phase remains constant. Centrifugation is the most robust method for phase separation, minimizing the risk of micro-emulsions that can confound concentration measurements. Because this compound is a basic compound, the measurement must be performed in a buffered system at least two pH units above its pKa to measure the logP of the neutral species, or at pH 7.4 to determine the more physiologically relevant logD.[17]

Caption: Causal chain for pKa determination using ¹H NMR spectroscopy.

Conclusion and Forward Look

The —solubility, lipophilicity, and ionization—form the fundamental basis for its application in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data essential for making informed decisions. As a versatile scaffold, this compound holds potential for the development of novel therapeutics, and a precise characterization of its properties is the first and most critical step in unlocking that potential. [1][2]Future work should focus on relating these fundamental properties to in vitro ADME data and in vivo pharmacokinetic profiles to build comprehensive structure-activity and structure-property relationships.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 4-(5-Iodo-pyridin-2-yl)-morpholine | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - 4-(5-iodo-2-pyridyl)morpholine (C9H11IN2O) [pubchemlite.lcsb.uni.lu]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-Depth Technical Guide to the Synthesis of 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Iodopyridin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and quantitative data to support researchers in the preparation of this compound.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents. The presence of the morpholine moiety can enhance the aqueous solubility and metabolic stability of drug candidates, while the iodo-substituted pyridine core serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide focuses on the most common and efficient method for its preparation: Nucleophilic Aromatic Substitution (SNAr).

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a halide (typically fluoride or chloride) from the 2-position of a 5-iodopyridine ring by the secondary amine, morpholine. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

The general reaction scheme is as follows:

Caption: General reaction scheme for the SNAr synthesis of this compound.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and a polar aprotic solvent to facilitate the reaction.

Experimental Protocols

Synthesis from 2-Fluoro-5-iodopyridine

Materials:

-

2-Fluoro-5-iodopyridine

-

Morpholine

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 2-fluoro-5-iodopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis from 2-Chloro-5-iodopyridine

Materials:

-

2-Chloro-5-iodopyridine[1]

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a sealed vessel, dissolve 2-chloro-5-iodopyridine (1.0 eq) in DMSO or DMF.

-

Add morpholine (1.5 eq) and DIPEA (2.0 eq) to the solution.

-

Heat the reaction mixture to 120-150 °C for 12-24 hours. The higher temperature and longer reaction time are typically necessary due to the lower reactivity of the chloro-substituent compared to the fluoro-substituent.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Fluoro-5-iodopyridine | C5H3FIN | 222.99 | 171197-80-1 |

| 2-Chloro-5-iodopyridine | C5H3ClIN | 239.44 | 69045-79-0 |

| Morpholine | C4H9NO | 87.12 | 110-91-8 |

| This compound | C9H11IN2O | 290.10 | 470463-42-4 [2] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| 1H NMR (CDCl3) | ~8.1 (d, 1H, pyridine H6), ~7.6 (dd, 1H, pyridine H4), ~6.5 (d, 1H, pyridine H3), ~3.8 (t, 4H, morpholine -CH2-O-), ~3.5 (t, 4H, morpholine -CH2-N-) |

| 13C NMR (CDCl3) | ~159 (pyridine C2), ~148 (pyridine C6), ~145 (pyridine C4), ~109 (pyridine C3), ~80 (pyridine C5), ~67 (morpholine -CH2-O-), ~46 (morpholine -CH2-N-) |

Note: The expected NMR chemical shifts are estimates based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reagent Interaction

This diagram illustrates the logical relationship and interaction of the key components in the SNAr reaction.

Caption: Logical relationship of reactants and conditions in the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction. The choice of starting material, either 2-fluoro- or 2-chloro-5-iodopyridine, will influence the required reaction conditions, with the fluoro derivative being more reactive. The provided experimental protocols, based on established chemical principles, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings to achieve the best possible yields and purity.

References

An In-depth Technical Guide on the Structure Elucidation of 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a pyridine ring, which is further substituted with an iodine atom. This combination of a morpholine moiety, a common pharmacophore, and a halogenated pyridine ring suggests potential applications in medicinal chemistry. The iodine atom, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: Compound Identification and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[1] |

| Synonyms | 6-MORPHOLIN-3-IODOPYRIDINE, 4-(5-Iodo-2-pyridinyl)morpholine | ChemScene[1] |

| CAS Number | 470463-42-4 | ChemicalBook[2] |

| Molecular Formula | C₉H₁₁IN₂O | ChemScene[1] |

| Molecular Weight | 290.10 g/mol | ChemScene[1] |

| Monoisotopic Mass | 289.9916 Da | PubChem[3] |

| Predicted XLogP3 | 1.6 | PubChem[3] |

| Topological Polar Surface Area | 25.36 Ų | ChemScene[1] |

| Hydrogen Bond Donor Count | 0 | ChemScene[1] |

| Hydrogen Bond Acceptor Count | 3 | ChemScene[1] |

| Rotatable Bond Count | 1 | ChemScene[1] |

Synthesis and Structure Elucidation

The synthesis of this compound can be logically approached through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. While a specific detailed protocol for this exact compound is not publicly documented, this section outlines the likely experimental procedures based on established chemical principles.

Synthetic Approach

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[4] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4]

Experimental Protocols

Objective: To synthesize this compound from 2-chloro-5-iodopyridine and morpholine.

Materials:

-

2-Chloro-5-iodopyridine

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and morpholine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The morpholine protons will appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups.

-

13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The pyridine carbons will resonate in the downfield region (typically δ 110-160 ppm), while the morpholine carbons will appear in the upfield region (typically δ 45-70 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching (aromatic and aliphatic)

-

C=C and C=N stretching of the pyridine ring

-

C-N stretching

-

C-O-C stretching of the morpholine ring

-

C-I stretching

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₉H₁₁IN₂O).

-

Electron Ionization Mass Spectrometry (EI-MS): This technique will induce fragmentation of the molecule, providing structural information based on the observed fragment ions. A plausible fragmentation pathway is illustrated below.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted NMR and IR data for this compound based on established chemical shift and absorption frequency ranges for similar structural motifs.

Table 2: Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | Pyridine H6 |

| ~ 7.8 | dd | 1H | Pyridine H4 |

| ~ 6.5 | d | 1H | Pyridine H3 |

| ~ 3.7 | t | 4H | Morpholine -CH₂-O- |

| ~ 3.5 | t | 4H | Morpholine -CH₂-N- |

Table 3: Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Pyridine C2 |

| ~ 150 | Pyridine C6 |

| ~ 145 | Pyridine C4 |

| ~ 110 | Pyridine C3 |

| ~ 85 | Pyridine C5 (C-I) |

| ~ 67 | Morpholine -CH₂-O- |

| ~ 45 | Morpholine -CH₂-N- |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1600-1550 | Strong | C=C/C=N Aromatic Ring Stretch |

| 1300-1200 | Strong | C-N Stretch |

| 1150-1050 | Strong | C-O-C Stretch |

| ~ 600 | Medium | C-I Stretch |

Conclusion

This technical guide provides a foundational understanding of the structure of this compound. While experimental data for comprehensive structure elucidation is not currently available in the public domain, the information presented herein, including predicted spectroscopic data and detailed synthetic protocols, offers a robust starting point for researchers. The outlined methodologies for synthesis and characterization are based on well-established chemical principles and are expected to be highly applicable for the successful preparation and confirmation of this compound's structure. This guide serves to facilitate further research into the potential applications of this and related heterocyclic molecules in various scientific disciplines, particularly in the field of drug development.

References

An In-Depth Technical Guide to 4-(5-Iodopyridin-2-yl)morpholine

This technical guide provides a comprehensive overview of 4-(5-Iodopyridin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, potential synthetic routes, and plausible biological activities based on the established pharmacology of the morpholine scaffold.

Chemical and Physical Properties

This compound is a substituted pyridine derivative incorporating a morpholine ring. The presence of the iodine atom and the morpholine moiety suggests its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for various biological screenings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 470463-42-4 | [1] |

| Molecular Formula | C₉H₁₁IN₂O | [1][2] |

| Molecular Weight | 290.10 g/mol | [2] |

| Appearance | White to pale yellow crystals | [3] |

| Purity | ≥95% - ≥97% | [2][3] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [2] |

| Predicted LogP (XLogP3) | 1.6 | [4] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| SMILES | C1COCCN1c2ncccc2I | [2][4] |

| InChIKey | RBMHFKCAFPUVRT-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway for this compound is outlined below. This method involves the reaction of 2-chloro-5-iodopyridine with morpholine.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Materials:

-

2-Chloro-5-iodopyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-chloro-5-iodopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[5][6]

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activities and Signaling Pathways

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.[7][8] These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[7][9][10] The specific biological role of this compound has not been extensively studied, but its structural features suggest several potential areas of investigation.

Anticancer Potential

Many morpholine-containing compounds exhibit anticancer activity through various mechanisms.[9][11] One common target is the enzyme topoisomerase, which is crucial for DNA replication.[11] Inhibition of topoisomerase II can lead to cancer cell death.[11] Additionally, morpholine derivatives have been shown to act as tyrosine kinase inhibitors, which are key regulators of cell growth and proliferation.[12]

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

Caption: Hypothetical mechanism of action via RTK signaling inhibition.

Anti-inflammatory and Other Activities

Morpholine derivatives have also been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[9][12] The mechanism of action for these effects can vary widely, from inhibiting enzymes like monoamine oxidase to modulating ion channel function.[12]

Safety and Handling

Detailed safety information for this compound is not available. However, based on its chemical structure, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound, 4-(5-bromopyridin-2-yl)morpholine, GHS classifications indicate it is toxic if swallowed.[13]

Conclusion

This compound is a compound with significant potential for further research and development in medicinal chemistry. Its synthesis is achievable through established chemical methodologies. The presence of the morpholine moiety suggests a high likelihood of biological activity, with anticancer and anti-inflammatory properties being promising areas for future investigation. Further studies are warranted to fully elucidate its synthetic optimization, biological activity, and mechanism of action.

References

- 1. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 4-(5-iodo-2-pyridyl)morpholine (C9H11IN2O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(5-Iodopyridin-2-yl)morpholine. This compound, belonging to the class of morpholine-substituted pyridines, is of significant interest in medicinal chemistry due to the established role of the morpholine moiety in various pharmacologically active agents. This document details a putative synthesis protocol, explores its potential as an anticancer agent through the inhibition of the PI3K/Akt signaling pathway, and provides standardized experimental protocols for its biological evaluation.

Chemical Properties and Data

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₁IN₂O. Its chemical structure features a morpholine ring attached to a pyridine ring, which is substituted with an iodine atom.

| Property | Value | Reference |

| Molecular Weight | 290.10 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁IN₂O | [1][2] |

| CAS Number | 470463-42-4 | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | 4°C, protect from light | [1] |

Synthesis

Proposed Synthetic Pathway

References

An In-depth Technical Guide to 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a morpholine ring attached to an iodinated pyridine core, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the morpholine moiety is significant, as it is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The iodine atom on the pyridine ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical properties, potential synthesis, and the biological activities associated with its structural class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 470463-42-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁IN₂O | [1][2] |

| Molecular Weight | 290.10 g/mol | [1][2] |

| IUPAC Name | This compound | [6] |

| Monoisotopic Mass | 289.992 g/mol | [6] |

| Topological Polar Surface Area | 25.4 Ų | [6] |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the preparation of 2-morpholinopyridines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine with morpholine.

General Experimental Protocol:

A likely synthesis would involve the reaction of 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine with morpholine. This reaction is typically carried out in the presence of a base and a suitable solvent.

-

Reactants: 2-chloro-5-iodopyridine (1 equivalent), morpholine (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is typically used.

-

Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

dot

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 290.99888 |

| [M+Na]⁺ | 312.98082 |

| [M-H]⁻ | 288.98432 |

| [M]⁺ | 289.99105 |

| [M]⁻ | 289.99215 |

Data obtained from PubChem.[7]

Biological Activity and Potential Applications

While direct biological data for this compound is scarce in the public domain, the broader class of morpholine-containing compounds, particularly those with a pyridine or pyrimidine core, has been extensively studied. These compounds are frequently investigated as inhibitors of various protein kinases, playing a crucial role in cancer research.

Role as a Scaffold in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The morpholine moiety is a critical pharmacophore in many PI3K inhibitors. For instance, the pan-PI3K inhibitor ZSTK474 features two morpholine groups.[8] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated that the morpholine oxygen can form a crucial hydrogen bond with the hinge region of the PI3K enzyme active site.[8]

Although no specific studies have been found that evaluate this compound as a PI3K inhibitor, its structural similarity to known PI3K inhibitor scaffolds suggests its potential as a valuable intermediate or building block for the synthesis of novel PI3K inhibitors. The iodo-substituent offers a site for further chemical elaboration to optimize potency and selectivity for different PI3K isoforms.

dot

Caption: Potential role of this compound scaffold in PI3K signaling.

Anticancer Potential of Related Morpholine Derivatives

Numerous studies have reported the synthesis and evaluation of morpholine-containing heterocyclic compounds as anticancer agents. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown potent anticancer activity against various cancer cell lines. Similarly, morpholinopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.

The available evidence strongly suggests that the 4-(pyridin-2-yl)morpholine scaffold is a privileged structure in the design of kinase inhibitors. The iodo-substituent in this compound provides a valuable tool for medicinal chemists to generate libraries of analogs for screening against various kinase targets, thereby facilitating the discovery of new therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in drug discovery and development. While detailed studies on its synthesis and biological activity are not widely published, its structural features, particularly the morpholine ring and the reactive iodine atom, make it an attractive starting material for the synthesis of novel kinase inhibitors, especially targeting the PI3K signaling pathway. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The lack of extensive public data suggests that this compound may be more widely used in proprietary industrial research.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]

- 3. biomall.in [biomall.in]

- 4. pschemicals.com [pschemicals.com]

- 5. echemi.com [echemi.com]

- 6. 4-(5-Iodo-pyridin-2-yl)-morpholine | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 4-(5-iodo-2-pyridyl)morpholine (C9H11IN2O) [pubchemlite.lcsb.uni.lu]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 4-(5-Iodopyridin-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 4-(5-Iodopyridin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values and outlines a representative synthetic protocol based on analogous compounds.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in further chemical synthesis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.6 | d |

| H-4 | ~7.8 | dd |

| H-6 | ~8.2 | d |

| Morpholine CH₂-N | ~3.5 | t |

| Morpholine CH₂-O | ~3.7 | t |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~85 |

| C-6 | ~150 |

| Morpholine CH₂-N | ~45 |

| Morpholine CH₂-O | ~66 |

Solvent: CDCl₃

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a synthesized compound. The monoisotopic mass of this compound (C₉H₁₁IN₂O) is 289.9916 Da.[1] The predicted mass-to-charge ratios (m/z) for various adducts are presented below.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 290.99888 |

| [M+Na]⁺ | 312.98082 |

| [M-H]⁻ | 288.98432 |

| [M]⁺ | 289.99105 |

Experimental Protocols

Representative Synthesis of 4-(5-Halopyridin-2-yl)morpholine

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common and effective method for synthesizing analogous 4-(5-halopyridin-2-yl)morpholine compounds is through a nucleophilic aromatic substitution (SNAᵣ) reaction. The following protocol for the synthesis of 4-(4-Bromopyridin-2-yl)morpholine can be adapted by substituting the starting material with 2-fluoro-5-iodopyridine or 2-chloro-5-iodopyridine.

Reaction:

-

Starting Material: 2-Fluoro-5-iodopyridine (1 equivalent)

-

Reagent: Morpholine (1.2 equivalents)

-

Base: Caesium Carbonate (Cs₂CO₃) (2 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-fluoro-5-iodopyridine in DMF, add morpholine and caesium carbonate at room temperature.

-

The reaction mixture is then heated in a sealed vessel, typically at a temperature ranging from 80 to 120 °C, and stirred overnight.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.

Workflow and Logical Relationships

The synthesis and subsequent analysis of this compound follow a logical workflow, from the initial reaction to the final characterization. This process is illustrated in the diagram below.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Commercial Availability and Technical Profile of 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological relevance of the chemical compound 4-(5-Iodopyridin-2-yl)morpholine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in utilizing this molecule for their studies.

Core Compound Information

IUPAC Name: this compound CAS Number: 470463-42-4 Molecular Formula: C₉H₁₁IN₂O Molecular Weight: 290.10 g/mol

Commercial Sourcing

This compound is readily available for research purposes from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory use. Below is a summary of representative commercial sources and typical product specifications.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0097043 | ≥97% | 50mg, 100mg, 250mg, 500mg, 1g |

| Santa Cruz Biotechnology | sc-217304 | - | 100mg, 250mg, 1g |

| Toronto Research Chemicals | I719570 | - | 25mg, 100mg |

| BLD Pharm | BD139976 | ≥97% | 1g, 5g, 25g |

| A2B Chem | AB139976 | ≥97% | 1g, 5g, 25g |

Note: Availability and exact purity specifications may vary by lot and supplier. Researchers are advised to request a certificate of analysis for specific batches.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be achieved through standard nucleophilic aromatic substitution reactions. A representative protocol, adapted from the synthesis of the analogous compound 4-(5-bromopyridin-2-yl)morpholine, is provided below. This method involves the displacement of a halogen from the pyridine ring with morpholine.

Representative Synthesis of 4-(5-halopyridin-2-yl)morpholine

Materials:

-

2,5-dihalopyridine (e.g., 2-chloro-5-iodopyridine or 2,5-dibromopyridine)

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

Experimental Procedure:

-

To a solution of 2,5-dihalopyridine (1.0 equivalent) in a suitable solvent, add morpholine (1.1 to 1.5 equivalents) and a base (2.0 to 3.0 equivalents).

-

The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the starting materials and the solvent used.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(5-halopyridin-2-yl)morpholine.

Potential Biological Significance and Signaling Pathways

The morpholine moiety is a privileged structure in medicinal chemistry, and pyridine-containing compounds are known to interact with a wide range of biological targets.[1] While the specific biological activity of this compound has not been extensively characterized in publicly available literature, structurally similar compounds, particularly those with a morpholine-substituted heterocyclic core, have been investigated as inhibitors of various protein kinases.[2]

One of the most prominent target families for such scaffolds is the Phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The morpholine group in PI3K inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain.[4]

Based on this precedent, a plausible hypothesis is that this compound could act as an inhibitor of one or more PI3K isoforms. The iodinated pyridine ring would likely occupy the ATP-binding pocket of the enzyme.

Below is a diagram illustrating the general workflow for the synthesis of this compound and a diagram of the canonical PI3K/AKT/mTOR signaling pathway, which represents a potential target for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

safety and handling of 4-(5-Iodopyridin-2-yl)morpholine

The available information provides basic chemical properties and limited safety data, which are insufficient to construct the requested in-depth technical guide with the mandatory detailed protocols, quantitative data tables, and specific signaling pathway diagrams. General information about the morpholine chemical class is available but cannot be responsibly substituted for the specific iodo-substituted compound.

Therefore, this request cannot be fulfilled to the required standard of detail and accuracy. For researchers, scientists, and drug development professionals, it is crucial to obtain the official and complete Safety Data Sheet from the chemical supplier and to consult peer-reviewed scientific literature for validated experimental protocols involving this specific compound. Fabricating such critical safety and experimental information would be irresponsible and unsafe.

An In-depth Technical Guide on the Solubility of 4-(5-Iodopyridin-2-yl)morpholine in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of the chemical compound 4-(5-Iodopyridin-2-yl)morpholine in organic solvents. Despite a comprehensive search of available chemical literature and databases, no specific quantitative experimental data on the solubility of this compound has been publicly reported. The compound is primarily available as a chemical intermediate from various suppliers.[1][2][3][4][5][6]

This document, therefore, provides the available physicochemical properties of this compound and outlines a general experimental protocol for determining its solubility in organic solvents. A logical workflow for this experimental process is also presented in a diagram.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 470463-42-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁IN₂O | [1][2][3][4] |

| Molecular Weight | 290.10 g/mol | [1][2][3] |

| Appearance | White to Pale Yellow Crystals | [5] |

| Purity | ≥95% - ≥97% | [2][5] |

| Predicted logP | 1.52 to 1.6 | [2][7] |

| Storage Conditions | 4°C, protect from light | [2] |

Note: The predicted logP value suggests that the compound is likely to have moderate lipophilicity, indicating potential solubility in a range of organic solvents. However, experimental verification is crucial.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

A range of analytical grade organic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Solvent: Select a range of organic solvents of varying polarity.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. It is critical not to disturb the solid at the bottom of the vial. Filter the extracted supernatant through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Signaling Pathways and Logical Relationships

A search for biological activity or involvement in specific signaling pathways for this compound did not yield any results. This compound is likely a synthetic intermediate used in the preparation of more complex molecules.[8][9] As such, there are no known signaling pathways to diagram. The logical relationship relevant to this compound, in the context of this guide, is the experimental workflow for determining its physical properties, as illustrated above.

Should this compound be identified as a precursor in the synthesis of a biologically active molecule, a logical diagram illustrating the synthetic route could be constructed. An example of such a logical flow is presented below.

References

- 1. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. biomall.in [biomall.in]

- 7. PubChemLite - 4-(5-iodo-2-pyridyl)morpholine (C9H11IN2O) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

reactivity of the iodopyridine moiety in 4-(5-Iodopyridin-2-yl)morpholine

An In-Depth Technical Guide to the Reactivity of the Iodopyridine Moiety in 4-(5-Iodopyridin-2-yl)morpholine

Introduction

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its structure, featuring an electron-rich morpholine group and a reactive carbon-iodine (C-I) bond on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. The strategic placement of the iodo group at the 5-position, meta to the nitrogen and para to the morpholine substituent, governs its unique reactivity profile.

This technical guide provides an in-depth exploration of the reactivity centered on the C-I bond of this molecule. We will move beyond simple reaction lists to dissect the underlying electronic and mechanistic principles that dictate its behavior in key transformations. The focus is on providing actionable insights and robust protocols for researchers aiming to leverage this scaffold in their synthetic programs, particularly in the realm of drug discovery where pyridine cores are prevalent.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between its constituent parts: the pyridine ring, the morpholine substituent, and the iodo group.

-

Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the 2, 4, and 6 positions.

-

Morpholine Substituent: The morpholine group, connected at the 2-position via its nitrogen atom, acts as a strong electron-donating group (EDG) through a +M (mesomeric) effect. This donation of lone-pair electron density enriches the pyridine ring, partially counteracting its inherent electron deficiency. This effect is strongest at the ortho and para positions (3, 5, and the ring nitrogen).

-

Iodo Group: Iodine is the most polarizable of the common halogens, and the C-I bond is the weakest among the carbon-halogen series (C-F, C-Cl, C-Br, C-I). This weakness makes it an excellent leaving group and facilitates its participation in reactions involving oxidative addition to transition metal catalysts, a cornerstone of modern cross-coupling chemistry.

The net effect is a pyridine ring that is electron-rich at the 5-position, where the C-I bond is located. This high polarizability and relative weakness of the C-I bond make it the primary site for synthetic modification.

Key Reaction Classes at the C-I Bond

The C(5)-I bond is overwhelmingly the most reactive site on the molecule for transformations that involve bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely utilized method for elaborating the this compound core. The general mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the C-I bond ensures that the initial oxidative addition step is typically rapid and efficient, often allowing for milder reaction conditions compared to analogous bromides or chlorides.

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is highly effective with this compound.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[3][4]

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-I bond to the Pd(0) catalyst, which is typically the rate-determining step for aryl halides.[1][5] For aryl iodides, this step is particularly fast due to the low C-I bond dissociation energy.[6] This is followed by transmetalation with the boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

-

Causality of Reagent Choice:

-

Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are commonly used. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, enhancing reaction rates and yields.[8]

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1]

-

Solvent: A mixture of an organic solvent like dioxane, toluene, or DMF with water is often used to dissolve both the organic and inorganic reagents.[2]

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 85-95 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | >90 |

The Sonogashira coupling enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, creating an arylethynyl scaffold. This reaction is co-catalyzed by palladium and a copper(I) salt.[9]

-

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[10] The palladium cycle mirrors that of the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination.[10]

-

Causality of Reagent Choice:

-

Catalysts: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are required.[11] The copper facilitates the activation of the alkyne.

-

Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.[9] It deprotonates the alkyne and neutralizes the HX formed.

-

Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent moisture from quenching the reactive intermediates.[12]

-

This reaction is a powerful method for forming C-N bonds, coupling the iodopyridine with a primary or secondary amine.[13][14]

-

Mechanism Insight: Similar to other palladium-catalyzed couplings, the cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[15]

-

Causality of Reagent Choice:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are crucial for promoting the reductive elimination step, which can be challenging.[13][14]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), to deprotonate the amine without competing in the coupling.[16] Weaker bases like carbonates can be used but may require higher temperatures or more active catalysts.[16]

-

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the iodide by a nucleophile is generally difficult. The pyridine ring is electron-deficient, which activates it towards SNAr, but the 5-position is not as activated as the 2- or 4-positions. Furthermore, the strong electron-donating morpholine group at the 2-position deactivates the ring for nucleophilic attack. Consequently, SNAr reactions at the C-I bond of this substrate typically require very strong nucleophiles and harsh conditions, and are far less common than cross-coupling reactions.

Experimental Protocols: A Practical Guide